2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-methylphenyl)ethanol
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Overview
Description
2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-methylphenyl)ethanol is a complex organic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . This particular compound combines the benzimidazole moiety with an imino group and a 4-methylphenyl ethanol group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-methylphenyl)ethanol typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Imino Group: The imino group can be introduced by reacting the benzimidazole derivative with appropriate amines or imines under controlled conditions.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added via alkylation reactions using suitable alkylating agents.
Attachment of the 4-Methylphenyl Ethanol Group: This step involves the reaction of the intermediate compound with 4-methylphenyl ethanol under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity . The imino group and the 4-methylphenyl ethanol moiety may also contribute to its biological effects by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad-spectrum biological activities.
2-(1H-benzimidazol-2-yl)-1-phenylethanone: A similar compound with a phenyl group instead of the 4-methylphenyl ethanol group.
2-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)ethanone: Another similar compound with a ketone group instead of the imino group.
Uniqueness
2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-methylphenyl)ethanol is unique due to the combination of the imino group, the prop-2-en-1-yl group, and the 4-methylphenyl ethanol moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H21N3O |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C19H21N3O/c1-3-12-21-16-6-4-5-7-17(16)22(19(21)20)13-18(23)15-10-8-14(2)9-11-15/h3-11,18,20,23H,1,12-13H2,2H3 |
InChI Key |
UJLIPSKFFYIKKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN2C3=CC=CC=C3N(C2=N)CC=C)O |
Origin of Product |
United States |
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